4-beta-D-Glucopyranosyl-D-glucopyranose

Beschreibung

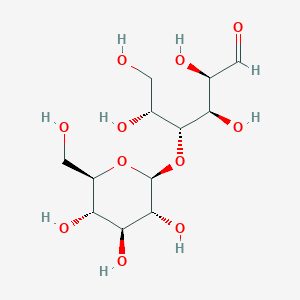

4-β-D-Glucopyranosyl-D-glucopyranose (systematic name: 4-O-β-D-glucopyranosyl-α-D-glucopyranose) is a disaccharide composed of two D-glucopyranose units linked via a β-(1→4) glycosidic bond. Its molecular formula is C₁₂H₂₂O₁₁, with a molecular weight of 342.30 g/mol . Structurally, it resembles cellobiose, a key component of cellulose, but differs in the anomeric configuration of the reducing-end glucose (α instead of β in cellobiose). This compound is primarily synthesized enzymatically or chemically and serves as a model for studying glycosidic bond stability, enzymatic hydrolysis, and carbohydrate interactions .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-WELRSGGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-50-7 | |

| Record name | Cellobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CELLOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM3MOX055H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method, a classical approach for glycosidic bond formation, employs activated glycosyl donors such as acetylated glycosyl halides. In a representative procedure, silver carbonate facilitates the reaction between a protected glycosyl bromide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) and a glycosyl acceptor (e.g., benzyl-α-D-glucopyranoside). The reaction yields a mixture of regioisomers, which are separated via preparative thin-layer chromatography (TLC) and deacetylated to produce the target disaccharide.

Key Challenges

-

Regioselectivity : The reaction often produces multiple isomers, necessitating laborious purification.

-

Protecting Groups : Acetyl and benzyl groups are required to prevent unwanted side reactions, increasing synthetic steps.

Enzymatic Synthesis Using Phosphorylases

Cellobiose Phosphorylase-Mediated Synthesis

Cellobiose phosphorylase (CBP) catalyzes the reversible phosphorylation of cellobiose, making it ideal for enzymatic synthesis. The enzyme transfers a glucose unit from α-D-glucose 1-phosphate (Glc1P) to a glucose acceptor, forming the β-1,4 linkage.

Substrate Specificity

CBP exhibits broad acceptor specificity. While D-glucose is the natural acceptor (k<sub>cat</sub>/K<sub>m</sub> = 46,800 s<sup>−1</sup>·M<sup>−1</sup>), alternative acceptors like 1,5-anhydro-D-fructose (AF) are also recognized, albeit with reduced efficiency (k<sub>cat</sub>/K<sub>m</sub> = 106 s<sup>−1</sup>·M<sup>−1</sup>).

Table 1: Kinetic Parameters of Cellobiose Phosphorylase for Selected Acceptors

| Acceptor | K<sub>m</sub> (mM) | k<sub>cat</sub> (s<sup>−1</sup>) | k<sub>cat</sub>/K<sub>m</sub> (s<sup>−1</sup>·M<sup>−1</sup>) |

|---|---|---|---|

| D-Glucose | 2.1 | 98 | 46,800 |

| 1,5-Anhydro-D-fructose | 154 | 16 | 106 |

| 1,5-Anhydro-D-glucitol | 89 | 5.3 | 59 |

Multi-Enzyme Systems for Cellobiose Production

A patented three-enzyme system leverages sucrose phosphorylase, glucose isomerase, and CBP to convert sucrose into cellobiose:

-

Sucrose Phosphorylase : Cleaves sucrose into Glc1P and fructose.

-

Glucose Isomerase : Converts fructose to glucose, balancing substrate ratios.

-

Cellobiose Phosphorylase : Synthesizes cellobiose from Glc1P and glucose.

Process Advantages

-

Cost-Effectiveness : Sucrose is a low-cost starting material.

-

High Yield : The cascade reaction minimizes side products, achieving near-quantitative conversion.

Optimization of Enzymatic Reactions

pH and Temperature Dependence

Enzymatic activity and stability are highly dependent on reaction conditions:

-

Optimal pH : CBP operates efficiently at pH 7.0–8.0, with activity declining sharply below pH 5.0.

-

Temperature : Reactions are typically conducted at 30–40°C. Elevated temperatures (>50°C) accelerate substrate decomposition.

Table 2: Decomposition Rates of 4-β-D-Glucopyranosyl-D-Fructose Under Varied Conditions

| pH | Temperature (°C) | Half-Life (h) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 8.0 | 30 | 8.6 | 107 |

| 7.0 | 30 | 17 | 102 |

| 5.0 | 30 | 315 | 103 |

Phosphate Concentration

Orthophosphate is a critical cofactor for phosphorylases. The patent method recommends 0.01–1.5 moles of phosphate per mole of sucrose to maximize yield.

Stability and Decomposition Mechanisms

β-Elimination in Alkaline Conditions

Under alkaline conditions (pH > 7.0), cellobiose analogs undergo β-elimination, cleaving the glycosidic bond to yield glucose and ascopyrone T. This degradation pathway is exacerbated by high temperatures, necessitating careful control of storage conditions.

Mitigation Strategies

-

Low-Temperature Storage : Half-life increases to 858 hours at pH 4.0 and 20°C.

-

Buffer Selection : Phosphate buffers stabilize the glycosidic bond compared to Tris or MOPS.

Comparative Analysis of Synthesis Methods

Table 3: Chemical vs. Enzymatic Synthesis of Cellobiose

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 30–40% | 85–95% |

| Purification Complexity | High | Moderate |

| Scalability | Limited | High |

| Cost | High | Low |

Analyse Chemischer Reaktionen

Types of Reactions

4-beta-D-Glucopyranosyl-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid derivatives.

Reduction: Reduction reactions can convert it into sorbitol.

Substitution: It can participate in glycosylation reactions to form glycosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.

Substitution: Glycosylation reactions often use catalysts such as silver triflate and promoters like trimethylsilyl trifluoromethanesulfonate.

Major Products

Oxidation: Gluconic acid derivatives.

Reduction: Sorbitol.

Substitution: Various glycosides depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Sweetener and Flavor Enhancer

- Description : Cellobiose is used as a sweetener in various food products due to its mild sweetness compared to sucrose.

- Case Study : A study demonstrated that incorporating cellobiose into yogurt improved sweetness without significantly increasing caloric content, making it an attractive option for low-calorie products .

Prebiotic Potential

- Description : As a prebiotic, cellobiose promotes the growth of beneficial gut bacteria.

- Research Findings : Research indicates that cellobiose enhances the growth of Bifidobacteria and Lactobacilli in the human gut, contributing to improved digestive health and immune function .

Pharmaceutical Applications

Antidiabetic Properties

- Mechanism : Cellobiose has been studied for its potential to modulate glucose metabolism.

- Case Study : Inhibitory effects on glycogen phosphorylase (GP) have been observed, which may help in managing blood sugar levels in diabetic patients. A specific compound derived from cellobiose showed a competitive inhibition profile against rabbit muscle GPb, indicating its potential as a therapeutic agent .

Drug Delivery Systems

- Description : Cellobiose derivatives are being explored for use in drug delivery systems due to their biocompatibility and ability to enhance solubility.

- Research Findings : Studies have shown that conjugating drugs with cellobiose can improve their bioavailability and therapeutic efficacy .

Biotechnology Applications

Enzymatic Production of Biofuels

- Process : Cellobiose serves as a substrate for microbial fermentation in biofuel production.

- Case Study : Research demonstrated that certain strains of yeast can efficiently convert cellobiose into ethanol, providing a sustainable alternative energy source .

Biodegradable Materials

- Description : Cellobiose is used in the synthesis of biodegradable polymers.

- Research Findings : Polymers derived from cellobiose exhibit favorable mechanical properties and biodegradability, making them suitable for environmentally friendly packaging solutions .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Food Industry | Sweetener and prebiotic | Enhances sweetness; promotes gut bacteria growth |

| Pharmaceutical | Antidiabetic agent | Competitive inhibitor of glycogen phosphorylase |

| Biotechnology | Biofuel production | Efficient conversion to ethanol by yeast strains |

| Biodegradable Materials | Polymer synthesis | Favorable mechanical properties; environmentally friendly |

Wirkmechanismus

The mechanism of action of 4-beta-D-Glucopyranosyl-D-glucopyranose involves its interaction with specific enzymes and receptors. In biological systems, it is hydrolyzed by beta-glucosidases to release glucose molecules, which can then enter metabolic pathways such as glycolysis. This hydrolysis is crucial for the utilization of cellulose as an energy source .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

*Synthesis yields vary based on enzymatic vs. chemical methods.

Key Research Findings

In contrast, lactose requires β-galactosidase for cleavage . The 6-deoxy analog (Glc-6-deoxy-Glc) shows resistance to enzymatic hydrolysis, making it valuable for stable glycoconjugate design .

Thermodynamic Properties: The galactose analog (4-O-β-D-galactopyranosyl-D-glucopyranose hydrate) exhibits a solid-state entropy (S°solid) of 414.60 J/mol·K and heat capacity (Cp,solid) of 439.57 J/mol·K at 297.42 K . Comparable data for 4-β-D-glucopyranosyl-D-glucopyranose is lacking, but its cellulose-like structure suggests higher crystallinity than lactose.

Synthetic Accessibility: Enzymatic synthesis using cellobiose phosphorylase yields 50–60% of 4-β-D-glucopyranosyl-D-glucopyranose, while chemical glycosylation (e.g., using benzoyl or acetyl protecting groups) achieves similar yields but requires extensive purification . Aryl glycosides (e.g., 4-nitrophenyl derivatives) are synthesized via Koenigs-Knorr reactions, enabling high-purity products for analytical applications .

Conformational Analysis :

- X-ray crystallography of analogous disaccharides (e.g., acetylated β-(1→3)-linked glucans) reveals that β-(1→4) linkages adopt a 4C₁ chair conformation with torsional angles (φ, ψ) of −74° and −122°, ensuring structural rigidity .

Biologische Aktivität

4-beta-D-Glucopyranosyl-D-glucopyranose, also known as cellobiose, is a disaccharide composed of two glucose units linked by a beta (1-4) glycosidic bond. It plays a significant role in various biological processes, particularly in carbohydrate metabolism and enzymatic reactions. This article explores the biological activity of this compound, including its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

- Chemical Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.2965 g/mol

- CAS Number : 528-50-7

- Melting Point : 229-230 °C

Metabolic Role

Cellobiose is an intermediate in the metabolism of cellulose and starch. It is hydrolyzed by enzymes such as beta-glucosidases to release glucose, which can then be utilized by organisms for energy production. The hydrolysis of cellobiose is crucial for the digestion of plant materials in various organisms, including humans.

Enzymatic Interactions

The primary enzyme involved in the hydrolysis of cellobiose is beta-glucosidase , which catalyzes the breakdown of terminal, non-reducing beta-D-glucosyl residues. This reaction is essential for converting cellobiose into glucose, allowing for its utilization in metabolic pathways.

| Enzyme | Function | Gene Name | Molecular Weight |

|---|---|---|---|

| Periplasmic beta-glucosidase | Hydrolysis of cellobiose into glucose | bglX | 83 kDa |

Antidiabetic Potential

Recent studies have indicated that compounds derived from glucopyranosides exhibit potential antidiabetic properties by inhibiting glycogen phosphorylase (GP), an enzyme involved in glycogenolysis. In vitro assays demonstrated that certain derivatives of glucopyranosides showed competitive inhibition against GP, suggesting a mechanism through which these compounds could help regulate blood glucose levels in diabetic conditions .

Cancer Research

Research has also explored the role of glucopyranosides in cancer therapy. Certain derivatives have been shown to modulate cellular pathways associated with apoptosis and proliferation. For instance, compounds similar to this compound have been investigated for their ability to inhibit hypoxia-inducible factor (HIF-1α), a key regulator in cancer cell survival under low oxygen conditions .

Antimicrobial Activity

Cellobiose has been studied for its antimicrobial properties against various pathogens. Its presence in certain food products may contribute to gut health by promoting beneficial microbiota while inhibiting pathogenic strains .

Summary of Findings

Q & A

Q. What controls are essential when designing enzymatic assays with synthetic 4-β-D-glucopyranosyl substrates to avoid false positives?

- Methodological Guidelines :

- Blank controls : Substrate + buffer without enzyme to detect spontaneous hydrolysis.

- Inhibitor controls : Use specific glycosidase inhibitors (e.g., castanospermine for α-glucosidases).

- Thermal denaturation : Pre-heat enzyme to inactivate it, confirming activity loss.

- Cross-reactivity checks : Test substrates against related enzymes (e.g., β-galactosidases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.